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Introduction
The characteristic flavor of orange oil is a complex mosaic derived from a diverse array of

volatile and non-volatile compounds. While hydrocarbon monoterpenes like limonene constitute

the vast majority of the oil by volume, the defining aroma and flavor nuances are primarily

dictated by a synergistic interplay of minor, oxygenated compounds. Among these, the

sesquiterpenoid aldehyde alpha-sinensal ((2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-

tetraenal) is a key contributor. Though present in small concentrations, its potent and distinct

aroma profile is integral to the authentic perception of fresh, juicy orange.

This technical guide provides a comprehensive overview of the chemical properties,

biosynthetic origins, and sensory impact of alpha-sinensal. It details quantitative data,

standardized experimental protocols for analysis, and the biochemical pathways involved in its

perception, offering a core resource for professionals in flavor science and related fields.

Chemical and Physical Properties
Alpha-sinensal is an acyclic sesquiterpenoid aldehyde that is isomeric with beta-sinensal. Its

chemical structure and properties are fundamental to its volatility and interaction with sensory

receptors.[1][2]
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Property Value Reference(s)

IUPAC Name

(2E,6E,9E)-2,6,10-

trimethyldodeca-2,6,9,11-

tetraenal

[2]

Molecular Formula C₁₅H₂₂O [2]

Molecular Weight 218.34 g/mol [2]

Appearance
Colorless to pale orange clear

liquid
[1]

Odor Profile

Intense orange, citrus,

powdery, aldehydic, juicy,

mandarin, waxy, with distinct

floral notes.

[3][4]

Flavor Profile

Orange, waxy, citrus with a

peel nuance; also described as

green, earthy, and peppery.

[1][3]

Boiling Point 180°C @ 1.00 mm Hg [1]

Solubility

Insoluble in water; soluble in

alcohol and other organic

solvents.

[1][2]

CAS Number 17909-77-2 [1]

Quantitative Analysis and Sensory Impact
While a major organoleptic contributor, alpha-sinensal is a minor constituent by percentage in

orange oil. Its high potency, however, makes its concentration a critical quality marker.

Concentration in Orange Oil
The concentration of alpha-sinensal varies depending on the orange cultivar, maturity, and

processing conditions.
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Orange Oil Source
Typical Concentration (%
w/w)

Reference(s)

Sweet Orange Cultivars

(various)

Trace levels, approx. 0.4% in

some cases

Maltese Sweet Orange Average of 0.06%

"Sinensal Natural Technical ex

Orange"
4.0% - 9.0% [5]

Sensory Threshold and Usage Levels
A formal sensory detection or recognition threshold for alpha-sinensal in a standardized matrix

(e.g., water) is not well-established in publicly available literature. One study noted that

sinensal could not be tested for its threshold in an orange juice matrix due to impurities in the

available standard compound.[6] However, its high potency is indicated by recommended

usage levels in commercial applications.

Parameter Value Reference(s)

Flavor Usage Level
Up to 40.0 ppm in the finished

product
[1][3]

Fragrance Usage Level
Up to 5.0% in the fragrance

concentrate
[1][3]

Biosynthesis of Alpha-Sinensal
Alpha-sinensal is a sesquiterpenoid, synthesized via the isoprenoid pathway in the citrus fruit

peel. The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate

(IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form the C15

precursor, farnesyl pyrophosphate (FPP). The final, key step is the conversion of FPP to alpha-
sinensal, a reaction catalyzed by a specific synthase.

Isopentenyl Pyrophosphate (IPP) +
Dimethylallyl Pyrophosphate (DMAPP) Farnesyl Pyrophosphate (FPP)

Farnesyl Pyrophosphate
Synthase Farnesyl Cation

Intermediate

Terpene
Synthase Alpha-Sinensal

Alpha-Sinensal
Synthase
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Biosynthetic pathway of Alpha-Sinensal.

Experimental Protocols
The analysis of alpha-sinensal requires precise methodologies for extraction, quantification,

and sensory characterization.

Protocol 1: Extraction and Isolation
This protocol describes a standard lab-scale method for isolating alpha-sinensal from orange

oil for further analysis.

Initial Extraction: Obtain cold-pressed orange essential oil. For isolation from peel, perform

steam distillation or solvent extraction (e.g., with hexane) on fresh flavedo.

Fractional Distillation: Perform vacuum fractional distillation on the crude oil to separate the

more volatile terpene hydrocarbons (like limonene) from the less volatile oxygenated

fraction. Collect the fraction boiling at approximately 180°C at 1 mm Hg.

Column Chromatography:

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in a non-polar

solvent like hexane.

Sample Loading: Dissolve the concentrated oxygenated fraction in a minimal amount of

hexane and load it onto the column.

Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by

introducing ethyl acetate or diethyl ether in a stepwise gradient (e.g., 1%, 2%, 5%, 10%

ethyl acetate in hexane).

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or

a rapid GC scan.

Pooling: Combine the fractions identified as containing alpha-sinensal and remove the

solvent using a rotary evaporator to yield the purified compound.
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Protocol 2: Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)

Sample Preparation: Dilute the orange oil sample in a suitable solvent (e.g., hexane or

ethanol) to a concentration within the calibrated range of the instrument. Add an appropriate

internal standard (e.g., cyclohexanone) for semi-quantification if required.

GC Conditions:

Instrument: Agilent 7890B GC with 5977A MS detector or equivalent.

Column: DB-5 or HP-5MS capillary column (30 m × 0.25 mm i.d. × 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Oven Program: Initial temperature of 35-40°C for 3 min, ramp at 6°C/min to 200°C, then

ramp at 10°C/min to 250°C and hold for 3-5 min.

MS Conditions:

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Identification: Identify the alpha-sinensal peak by comparing its mass spectrum and its

calculated Linear Retention Index (LRI) with those of an authentic standard and/or literature

values.

Quantification: Create a calibration curve using a certified reference standard of alpha-
sinensal. Calculate the concentration in the sample based on the peak area relative to the

calibration curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b100234?utm_src=pdf-body
https://www.benchchem.com/product/b100234?utm_src=pdf-body
https://www.benchchem.com/product/b100234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Sensory Analysis by Gas Chromatography-
Olfactometry (GC-O)
GC-O is used to identify which volatile compounds in a mixture are aroma-active.

Instrument Setup: Utilize a GC system equipped with an effluent splitter that directs the

column output simultaneously to a detector (e.g., FID or MS) and a heated sniffing port.

Sample Analysis: Inject the orange oil sample under the same GC conditions as described in

Protocol 5.2.

Olfactometry Assessment: A trained sensory panelist or assessor sniffs the effluent from the

sniffing port throughout the chromatographic run.

Data Recording: The assessor records the time, duration, intensity, and a qualitative

descriptor for each detected aroma. This can be done using specialized software that

correlates the sensory event with the chromatogram.

Aroma Activity Identification: Correlate the retention times of detected aroma events with the

peaks on the FID or MS chromatogram to identify the compounds responsible, including

alpha-sinensal. Methods like Aroma Extract Dilution Analysis (AEDA) can be used to

determine the most potent odorants by analyzing serial dilutions of the sample.
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General experimental workflow for analysis of Alpha-Sinensal.

Mechanism of Sensory Perception
The perception of alpha-sinensal begins with its interaction with Olfactory Receptors (ORs)

located in the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. Like other

odorants, this interaction triggers a G-protein-mediated signal transduction cascade.

Binding: Alpha-sinensal, a volatile molecule, binds to a specific OR, which is a G-protein

coupled receptor (GPCR). A single aldehyde can be recognized by multiple ORs.
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G-Protein Activation: This binding event causes a conformational change in the OR,

activating the associated heterotrimeric G-protein, Gαolf. Gαolf releases GDP and binds

GTP.

Second Messenger Production: The activated Gαolf-GTP complex stimulates adenylyl

cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP

(cAMP).

Channel Opening: The increase in intracellular cAMP concentration leads to the opening of

cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into

the cell, causing depolarization of the OSN membrane.

Signal Propagation: This depolarization generates an action potential that travels along the

neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the

perception of the characteristic orange aroma.
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Canonical olfactory signal transduction cascade.

Conclusion
Alpha-sinensal stands as a quintessential example of a high-impact, low-concentration flavor

compound. Its potent, multifaceted orange and aldehydic aroma is critical for imparting the

sensation of freshness and authenticity to orange oil. Understanding its chemical properties,
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concentration dynamics, and the precise experimental methods for its analysis is vital for

quality control in the food and fragrance industries. Furthermore, elucidating its biosynthetic

and sensory perception pathways provides a deeper insight into flavor chemistry and

neurobiology, offering valuable knowledge for researchers and developers in related scientific

fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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